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Compound of Interest

Compound Name: C14H12Br3NO

Cat. No.: B12637639

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for the crystal structure analysis
of the compound C14H12Br3NO, chemically identified as N-(4-methylbenzyl)-2,4,6-
tribromoaniline. While a public crystal structure for this specific compound is not available in
crystallographic databases as of the latest search, this document serves as a detailed technical
guide outlining the necessary experimental protocols, data presentation standards, and
analytical workflows required for its determination and analysis.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-
crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. The precise
knowledge of a compound's crystal structure provides invaluable insights into its physical and
chemical properties, including intermolecular interactions, conformational preferences, and
potential biological activity. This guide focuses on the analytical process for C14H12Br3NO, a
derivative of 2,4,6-tribromoaniline. The addition of a 4-methylbenzyl group to the aniline
nitrogen introduces significant conformational flexibility and potential for various intermolecular
interactions, making its structural analysis of particular interest.

Data Presentation

A thorough crystal structure analysis results in a wealth of quantitative data. For clarity and
comparative purposes, it is essential to present this information in a structured format. The
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following tables serve as a template for the crystallographic data of C14H12Br3NO upon its
experimental determination.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C14H12Br3NO
Formula Weight 466.07
Temperature (K) e.g., 293(2)
Wavelength (A) e.g., 0.71073
Crystal System e.g., Monoclinic
Space Group e.g., P2i/c

Unit Cell Dimensions

a (A)

b (A)

c (A)

a(®)

B

y (®)

Volume (A3)

z

Calculated Density (Mg/m?3)

Absorption Coefficient (mm™1)

F(000)

Data Collection

Crystal Size (mms3)

0 range for data collection (°)

Index Ranges

Reflections Collected
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Independent Reflections

R(int)

Refinement

Refinement method Full-matrix least-squares on F2

Data / Restraints / Parameters

Goodness-of-fit on F2

Final R indices [l > 20(I)]

R indices (all data)

Largest diff. peak and hole (e.A-3)

Table 2: Selected Bond Lengths (A)

Atom 1 Atom 2 Length (A)
Brl C2

Br2 C4

Br3 C6

N1 C1

N1 Cc7

C7 Cs8

Cl1 Cl14

(...add other relevant bonds)

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)
C6 C1 C2

C1 N1 Cc7

N1 C7 C8

C10 Cl1 C14

(...add other relevant

angles)

Table 4: Selected Torsion Angles (°)

Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
Cc2 Ci1 N1 Cc7

C1l N1 Cc7 C8

N1 C7 C8 Co

(...add other

relevant torsions)

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution
of several experimental procedures.

Synthesis and Crystallization

¢ Synthesis of N-(4-methylbenzyl)-2,4,6-triboromoaniline: The title compound can be
synthesized via a nucleophilic substitution reaction between 2,4,6-tribromoaniline and 4-
methylbenzyl bromide in the presence of a suitable base (e.g., K2COs or EtsN) and an
appropriate solvent (e.g., acetone or acetonitrile). The reaction mixture is typically stirred at
room temperature or heated under reflux until completion, as monitored by thin-layer
chromatography. The crude product is then purified using column chromatography or
recrystallization.
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Crystal Growth: High-quality single crystals are paramount for X-ray diffraction analysis.
Suitable crystals of N-(4-methylbenzyl)-2,4,6-tribromoaniline may be grown by slow
evaporation of a solution of the purified compound in a suitable solvent or a mixture of
solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Other techniques such as
vapor diffusion or cooling crystallization can also be employed.

X-ray Data Collection

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a
microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
data is collected at a specific temperature, often a low temperature like 100 K or 293 K, to
minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Ka, A =
0.71073 A or Cu Ko, A = 1.54184 A) is directed at the crystal. As the crystal is rotated, a
series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

Data Reduction: The collected diffraction data are processed to correct for experimental
factors and to obtain a set of unique reflection intensities and their standard uncertainties.

Structure Solution: The initial atomic positions are determined from the diffraction data using
direct methods or Patterson methods. This provides a preliminary model of the molecular
structure.

Structure Refinement: The initial model is refined against the experimental data using a full-
matrix least-squares method. In this iterative process, the atomic coordinates, displacement
parameters, and other model parameters are adjusted to minimize the difference between
the observed and calculated structure factors. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model. The quality of the final model is
assessed by the R-factors, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is visualized in the following

diagram.
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Caption: Workflow for Crystal Structure Analysis.
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This comprehensive guide provides the necessary framework for the crystal structure analysis
of C14H12Br3NO. The detailed protocols and data presentation templates are intended to
assist researchers in the successful determination and reporting of this and similar molecular
structures.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure
Analysis of C14H12Br3NO]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12637639#crystal-structure-analysis-of-
c14h12br3no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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